molecular formula C11H15NO5 B1276134 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid CAS No. 318270-07-4

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid

Cat. No. B1276134
CAS RN: 318270-07-4
M. Wt: 241.24 g/mol
InChI Key: ZKAXXVUDFFMDMY-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO5 . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,4,5-trimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid consists of an acetic acid moiety attached to a 2,4,5-trimethoxyphenyl group via a nitrogen atom . The presence of the trimethoxyphenyl group suggests that this compound may exhibit interesting chemical properties due to the electron-donating methoxy groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid include a molecular weight of 241.24 and a molecular formula of C11H15NO5 . Other properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Pharmacology: Anti-Cancer Properties

The trimethoxyphenyl (TMP) group, a key component of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, has been identified as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various cellular targets such as tubulin, heat shock protein 90 (Hsp90), and platelet-derived growth factor receptor β .

Antibacterial and Antifungal Applications

Complexes of metal ions with derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have shown activity against bacterial strains like E. coli and S. aureus. This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antiviral Activity

The TMP moiety is also present in compounds that have demonstrated potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. This highlights the compound’s relevance in antiviral drug development .

Anti-Parasitic Effects

Research indicates that TMP-based compounds, including those related to 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, have significant efficacy against parasites like Leishmania, Malaria, and Trypanosoma, marking them as promising anti-parasitic agents .

Neuroprotective Applications

Given the compound’s pharmacological profile, there is potential for its derivatives to be used in treating neurodegenerative diseases. The TMP group has been associated with anti-Alzheimer and anti-depressant properties, which could be harnessed in developing treatments for these conditions .

Anti-Inflammatory Uses

The anti-inflammatory properties of TMP-bearing compounds suggest that 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid could be used in the development of new anti-inflammatory medications, which could be beneficial for treating various chronic inflammatory diseases .

Chemical Synthesis of Bioactive Molecules

The TMP group is a critical core in the synthesis of biologically active molecules, both natural and synthetic. It plays a vital role in the fitting of analogs into specific binding sites of target proteins, influencing the biological activity of these molecules .

Advanced Glycosylation Inhibition

Derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have been explored for their ability to inhibit advanced glycosylation. This application is particularly relevant in the context of diabetes, where the prevention of glycosylation can help manage long-term complications .

properties

IUPAC Name

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAXXVUDFFMDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408431
Record name 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318270-07-4
Record name α-Amino-2,4,5-trimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318270-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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